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molecular formula C14H20O B1296209 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 22824-31-3

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No. B1296209
M. Wt: 204.31 g/mol
InChI Key: UZHCJGSIRIFQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07192970B2

Procedure details

To a mixture of aluminum trichloride (3.0 g, 22.5 mmol), dichloromethane (50 ml) and 2,5-dichloro-2,5-dimethylhexane (15.0 g, 81.9 mmol) is added dropwise into a solution of phenol (7.7 g, 81.90 mmol) in 50 ml of methane dichloride, then the reaction mixture is heated for 4 hours at 35° C. After cooled, the reaction mixture is poured into ice (200 g) and extracted with ether (3×80 ml). The organic phase is washed with 10% NaHCO3 solution (2×150 ml), dried over MgSO4 and evaporated to give a crude product, which is crystallized from ethanol to give the title compound (15.20 g, 84%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
methane dichloride
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].ClCCl.Cl[C:9]([CH3:17])([CH2:11][CH2:12][C:13](Cl)([CH3:15])[CH3:14])[CH3:10].[C:18]1([OH:24])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>[Cl-].[Cl-].C>[CH3:10][C:9]1([CH3:17])[CH2:11][CH2:12][C:13]([CH3:15])([CH3:14])[C:22]2[CH:23]=[C:18]([OH:24])[CH:19]=[CH:20][C:21]1=2 |f:0.1.2.3,7.8.9|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
15 g
Type
reactant
Smiles
ClC(C)(CCC(C)(C)Cl)C
Step Two
Name
Quantity
7.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
methane dichloride
Quantity
50 mL
Type
solvent
Smiles
[Cl-].[Cl-].C
Step Three
Name
ice
Quantity
200 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×80 ml)
WASH
Type
WASH
Details
The organic phase is washed with 10% NaHCO3 solution (2×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude product, which
CUSTOM
Type
CUSTOM
Details
is crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
CC1(C=2C=CC(=CC2C(CC1)(C)C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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